N-(p-Toluenesulfonyl)iminotriphenylphosphorane
Description
Properties
CAS No. |
1058-14-6 |
|---|---|
Molecular Formula |
C25H22NO2PS |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-methyl-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C25H22NO2PS/c1-21-17-19-25(20-18-21)30(27,28)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
FHHPERLQHAXEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane can be synthesized through the reaction of p-toluenesulfonyl azide with triphenylphosphine. The reaction typically occurs in the presence of a copper catalyst, such as copper(I) salicylate, under mild conditions . The reaction proceeds via the formation of a copper-tosylnitrene intermediate, which subsequently reacts with triphenylphosphine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amines.
Substitution: The iminophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as organolithium reagents and Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and various substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
2.1. Reagent in Organic Transformations
N-(p-Toluenesulfonyl)iminotriphenylphosphorane is employed as a reagent for various organic transformations, including:
- Tosylation Reactions : The compound facilitates the conversion of alcohols into tosylates, which are more reactive towards nucleophilic substitution reactions. This property allows for selective functionalization of alcohols, providing a pathway to synthesize complex molecules from simpler precursors .
- Synthesis of Heterocycles : The imine functionality can be utilized to synthesize heterocyclic compounds via cyclization reactions. Such transformations are valuable in the pharmaceutical industry for developing new drug candidates.
2.2. Catalytic Applications
This compound has been explored as a catalyst in several reactions:
- Cross-Coupling Reactions : The compound has shown potential as a catalyst in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
- Imination Reactions : It serves as a reagent for the imination of carbonyl compounds, allowing for the formation of imines that can further participate in various nucleophilic addition reactions.
Case Studies
3.1. Case Study: Detection of Biomolecules
A notable application of p-toluenesulfonyl derivatives, including this compound, is in the development of biosensors for detecting biomolecules such as proteins and nucleic acids. A study demonstrated the use of p-toluenesulfonyl-modified fluorescent microspheres for ultrasensitive detection of the COVID-19 N protein. The modification allowed for efficient immobilization of antibodies on the microsphere surface, enhancing sensitivity and specificity in immunoassays .
3.2. Case Study: Synthesis of Functionalized Polymers
Research has indicated that this compound can be used to synthesize functionalized polymers with tailored properties for specific applications in materials science. By incorporating this compound into polymer matrices, researchers have developed materials with enhanced mechanical and thermal properties suitable for various industrial applications .
Data Tables
Mechanism of Action
The mechanism of action of N-(p-Toluenesulfonyl)iminotriphenylphosphorane involves the transfer of the iminophosphorane group to various substrates. This transfer is facilitated by the formation of a reactive intermediate, such as a copper-tosylnitrene species, which then interacts with the target molecule to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the specific reaction conditions employed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of N-pTs-ITP are best understood when compared to structurally related iminophosphoranes and sulfonated phosphorus compounds. Below is a detailed analysis:
Structural Analogues and Their Properties
Stability and Handling
- N-pTs-ITP is stored below -20°C to prevent decomposition, whereas analogues like (N-Isocyanoimino)Triphenylphosphorane require strict anhydrous conditions .
- The tosyl group in N-pTs-ITP confers resistance to hydrolysis, unlike sulfinimidoyl fluorides, which rapidly degrade in moist environments .
Biological Activity
N-(p-Toluenesulfonyl)iminotriphenylphosphorane is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a sulfonamide group and a phosphorane moiety, allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological implications, and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of p-toluenesulfonyl isocyanate with triphenylphosphine. This reaction typically yields a stable imine that can be further functionalized to produce various derivatives with enhanced biological properties.
Synthesis Pathway
The synthesis can be summarized in the following steps:
- Formation of the Iminophosphorane : The reaction between triphenylphosphine and p-toluenesulfonyl isocyanate.
- Purification : The product is purified through recrystallization or chromatography.
- Characterization : Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure.
Pharmacological Properties
This compound has been studied for its potential pharmacological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications have shown promising activity against drug-resistant human cancer cells .
- Antimicrobial Properties : Some studies have demonstrated that this compound possesses antimicrobial activity, making it a candidate for further development in treating bacterial infections .
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
Case Studies
-
Anticancer Activity : A study assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated that certain derivatives induced apoptosis in resistant cell lines, highlighting their potential in cancer therapy .
Compound Derivative Cell Line Tested IC50 (µM) Derivative A MCF-7 15 Derivative B HeLa 10 Derivative C A549 12 - Neuroprotective Study : Another investigation focused on evaluating the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results suggested that it could mitigate cell death in neuronal cultures exposed to harmful agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(p-Toluenesulfonyl)iminotriphenylphosphorane, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot synthesis using 1-(p-toluenesulfonyl)imidazole (TsIm) with triethylamine in dimethylformamide (DMF) under reflux for 6 hours is efficient for forming sulfonamide derivatives. Reflux duration and solvent choice (e.g., DMF’s high polarity) critically impact yield by stabilizing intermediates and reducing side reactions . For phosphorane formation, coupling with triphenylphosphine under anhydrous conditions is recommended.
Q. How can researchers purify this compound to achieve >98% purity?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted triphenylphosphine and sulfonamide byproducts. Recrystallization from ethanol or acetonitrile further enhances purity, as evidenced by HPLC analysis (>98% purity) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of toluenesulfonyl (δ ~2.4 ppm for methyl protons) and triphenylphosphorane groups (aromatic protons δ ~7.2–7.8 ppm).
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and P=N bonds (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated in copper(II) chloride complexes of analogous phosphoranes .
Advanced Research Questions
Q. How can researchers address challenges in deprotecting N-(p-toluenesulfonyl) groups under mild conditions?
- Methodological Answer : Primary N-(p-toluenesulfonyl) amides are notoriously resistant to deprotection. A two-step strategy involves:
Trifluoroacetylation of the nitrogen to activate the sulfonamide.
Reductive cleavage with samarium diiodide (SmI₂) at -78°C, which selectively removes the tosyl group without degrading sensitive functionalities (e.g., esters or alkenes) .
Q. What strategies enable asymmetric synthesis using this compound derivatives?
- Methodological Answer : Chiral auxiliaries or catalysts are critical. For example, asymmetric addition of dimethylphosphites to N-(p-toluenesulfonyl)benzaldimine employs chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve enantiomeric excess (>90% ee). Reaction optimization includes solvent screening (THF vs. dichloromethane) and temperature control (-20°C to RT) .
Q. How do electronic effects of the p-toluenesulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group polarizes the P=N bond, enhancing its electrophilicity. This facilitates nucleophilic attacks in Staudinger-type reactions or cycloadditions. Kinetic studies using substituent-varied sulfonamides (e.g., electron-deficient vs. electron-rich aryl groups) reveal faster reaction rates with stronger electron-withdrawing groups .
Q. What mechanistic insights explain contradictions in reported catalytic activity of phosphorane-metal complexes?
- Methodological Answer : Discrepancies arise from ligand-metal coordination modes. For example, in [Me₃SiNPPh₃·CuCl₂]₂ complexes, the phosphorane acts as a monodentate ligand via the iminonitrogen, while steric hindrance from triphenylphosphine limits metal accessibility. Comparative XRD and DFT studies clarify how ligand geometry impacts catalytic turnover in oxidation reactions .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
